molecular formula C30H35FN2O2 B13701939 N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline

N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline

Cat. No.: B13701939
M. Wt: 474.6 g/mol
InChI Key: NOVJMWQIDMTFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline: is a complex organic compound that features a piperidine ring substituted with a fluoro group and protected by a tert-butoxycarbonyl (Boc) group The compound also contains an aniline moiety substituted with two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline would depend on its specific application. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The Boc group serves as a protecting group, ensuring the compound’s stability during synthetic transformations .

Comparison with Similar Compounds

Uniqueness: N,N-Dibenzyl-4-(1-Boc-4-fluoro-4-piperidyl)aniline’s combination of a Boc-protected piperidine ring, fluoro group, and benzylated aniline moiety makes it a unique and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C30H35FN2O2

Molecular Weight

474.6 g/mol

IUPAC Name

tert-butyl 4-[4-(dibenzylamino)phenyl]-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C30H35FN2O2/c1-29(2,3)35-28(34)32-20-18-30(31,19-21-32)26-14-16-27(17-15-26)33(22-24-10-6-4-7-11-24)23-25-12-8-5-9-13-25/h4-17H,18-23H2,1-3H3

InChI Key

NOVJMWQIDMTFLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)F

Origin of Product

United States

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